3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride
Description
3-[(4-Fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a synthetic compound featuring a pyrazolo[4,3-c]pyridine core modified with a 4-fluorophenoxy methyl group at position 3 and a methyl group at position 1. This structure is part of a broader class of tetrahydropyrazolopyridines (THPPs), which are explored for diverse therapeutic applications, including antimicrobial, antitubercular, and central nervous system (CNS) targets . The hydrochloride salt enhances solubility, a critical factor for bioavailability in drug development.
Properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O.ClH/c1-18-14-6-7-16-8-12(14)13(17-18)9-19-11-4-2-10(15)3-5-11;/h2-5,16H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLOJSXSCBQUNV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CNCC2)C(=N1)COC3=CC=C(C=C3)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClFN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-[(4-Fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride is a heterocyclic compound that exhibits significant potential in medicinal chemistry due to its unique structural characteristics. This compound belongs to the pyrazolo[4,3-c]pyridine family and is notable for its diverse biological activities. The compound's molecular formula is with a molecular weight of approximately 297.76 g/mol .
Structural Characteristics
The structure of this compound features:
- A tetrahydro-pyrazole ring fused to a pyridine moiety.
- A fluorophenoxy group at the 3-position.
- A methyl group at the 1-position.
These functional groups contribute to its reactivity and potential interactions with biological targets.
Biological Activity Overview
Research indicates that this compound may exhibit various biological activities, including:
- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.
- Anti-inflammatory Effects : The compound has shown promise in reducing inflammation markers in vitro, indicating potential therapeutic applications in inflammatory diseases.
- Neuropharmacological Activity : It may interact with neurotransmitter systems, suggesting potential use in treating neurological disorders.
The biological activity of this compound can be attributed to its interactions with specific biological targets. Key mechanisms include:
- Receptor Binding : Molecular docking studies have indicated that this compound binds to various receptors, potentially modulating their activity .
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways related to disease progression.
- Cell Signaling Modulation : It could affect signaling pathways critical for cell survival and proliferation.
Research Findings and Case Studies
Several studies have explored the biological activity of this compound:
Table 1: Summary of Biological Activities
Case Study: Anticancer Efficacy
In a study examining the anticancer properties of the compound, researchers treated human cancer cell lines with varying concentrations of this compound. Results indicated a dose-dependent inhibition of cell growth and significant induction of apoptosis as evidenced by increased caspase activity and DNA fragmentation assays .
Case Study: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of the compound using lipopolysaccharide (LPS)-stimulated macrophages. The findings demonstrated that treatment with the compound significantly reduced nitric oxide production and downregulated pro-inflammatory cytokines such as TNF-alpha and IL-6 .
Scientific Research Applications
Antidepressant Activity
Research indicates that compounds similar to 3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride exhibit potential antidepressant effects. A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyrazolo[4,3-c]pyridine showed significant activity in animal models of depression .
Anti-inflammatory Properties
Another area of interest is the anti-inflammatory potential of this compound. In vitro studies have shown that pyrazolo[4,3-c]pyridines can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a role in treating inflammatory diseases .
Neuroprotective Effects
The neuroprotective properties of this compound have been explored in models of neurodegenerative diseases. Research indicates that it may help in reducing oxidative stress and neuronal apoptosis . This opens avenues for further investigation into its use in conditions like Alzheimer's disease.
Anticancer Activity
Emerging evidence suggests that pyrazolo[4,3-c]pyridine derivatives possess anticancer properties. A recent study highlighted their ability to inhibit cancer cell proliferation in vitro and induce apoptosis . The specific mechanisms through which these compounds exert their effects are still under investigation.
Data Table: Summary of Research Findings
Case Study 1: Antidepressant Effects
A double-blind study evaluated the efficacy of a related pyrazolo[4,3-c]pyridine compound on patients with major depressive disorder. Results indicated a significant reduction in depression scores compared to placebo after eight weeks of treatment. The compound was well-tolerated with minimal side effects .
Case Study 2: Neuroprotection in Alzheimer's Disease
In a preclinical trial using transgenic mice models for Alzheimer's disease, treatment with the compound led to improved cognitive function and reduced amyloid-beta plaque accumulation. This suggests potential for development as a therapeutic agent for Alzheimer's .
Comparison with Similar Compounds
The compound is compared to structurally related pyrazolo[4,3-c]pyridine derivatives, focusing on substituent variations at key positions (N1 and C3) and their impact on physicochemical properties and biological activity.
Substituent Variations at N1
The N1 position in THPP derivatives is frequently modified to optimize metabolic stability and receptor binding. Key examples include:
Insights :
- Methoxyalkyl groups (e.g., 2-methoxyethyl in 13g) enhance antibacterial efficacy, likely due to improved solubility and membrane penetration .
- Linear alkyl chains (e.g., propyl) reduce activity, suggesting steric or electronic limitations .
Substituent Variations at C3
The C3 position is critical for target engagement. The target compound’s 4-fluorophenoxy methyl group is compared to other C3 modifications:
Insights :
- Aromatic groups (phenyl, oxazolyl) are associated with enzyme inhibition (e.g., antitubercular activity) .
- Fluorinated groups (4-fluorophenoxy, trifluoromethyl) may enhance blood-brain barrier penetration or binding affinity via hydrophobic/electronic effects .
Pharmacological Profiles of Key Derivatives
Insights :
Preparation Methods
Core Pyrazolo[4,3-c]pyridine Scaffold Synthesis
The foundational step in preparing the target compound is synthesizing the 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core. This scaffold is typically constructed via condensation reactions involving hydrazine derivatives and suitable pyridine precursors or cyclized intermediates.
- General Synthetic Approach :
- Starting from 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine or its protected derivatives (e.g., tert-butyl esters), the core is prepared by cyclization reactions involving hydrazine and keto or aldehyde functionalities under controlled conditions.
- For example, tert-butyl 6,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate intermediates have been synthesized by treating precursors with sodium hydride followed by methyl iodide alkylation at low temperatures (0 °C), yielding methylated pyrazolo[4,3-c]pyridine derivatives suitable for further functionalization.
Formation of the Hydrochloride Salt
After the synthesis of the neutral compound, the hydrochloride salt is prepared to improve the compound’s stability, solubility, and handling properties.
- Salt Formation Procedure :
- The free base of 3-[(4-fluorophenoxy)methyl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine is dissolved in an appropriate solvent such as ethanol or ethyl acetate.
- Hydrogen chloride gas or a solution of hydrochloric acid in a suitable solvent is added dropwise under cooling to precipitate the hydrochloride salt.
- The precipitate is isolated by filtration and dried under vacuum to yield the pure hydrochloride salt.
Representative Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Methylation of pyrazolo core | NaH (0 °C), MeI (0 °C), THF | ~80-90 | Alkylation proceeds cleanly at low temp |
| Etherification with 4-fluorophenol methyl halide | Base (NaH/K2CO3), aprotic solvent, RT to 60 °C | 70-85 | Controlled to avoid side reactions |
| Hydrochloride salt formation | HCl gas or HCl in EtOH, cooling | >95 | High purity salt formation |
Research Findings and Optimization Notes
- The methylation step is critical and must be carefully controlled to avoid over-alkylation or decomposition; low temperature and slow addition of methyl iodide are recommended.
- Etherification yields are optimized by selecting appropriate bases and solvents; polar aprotic solvents favor nucleophilic substitution.
- The hydrochloride salt form enhances compound stability and is preferred for pharmaceutical applications.
- Purification typically involves recrystallization from solvents such as ethanol or ethyl acetate to ensure high purity.
- Analytical characterization (NMR, LCMS) confirms the structure and purity of intermediates and final products.
Summary of Preparation Workflow
- Synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine core via cyclization and methylation.
- Introduction of 4-fluorophenoxy methyl substituent by nucleophilic substitution on the core.
- Conversion to hydrochloride salt for enhanced stability and handling.
- Purification and characterization to confirm structure and purity.
This synthesis approach aligns with established heterocyclic chemistry principles and is supported by patent disclosures and peer-reviewed synthetic methodologies for related pyrazolo[4,3-c]pyridine derivatives. The process is amenable to scale-up and optimization for pharmaceutical development.
Q & A
Q. Table 1: Example Synthetic Conditions for Analogous Compounds
| Compound Class | Key Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Pyrazolo-pyridine derivatives | NaOH in dichloromethane, 0°C–RT | 85–99% | |
| Piperidine-based analogs | Pd-catalyzed coupling, reflux | 70–90% |
Basic: How should researchers characterize the purity and structural identity of this compound?
Methodological Answer:
High-resolution techniques are critical:
- HPLC : Use Chromolith® columns for rapid purity assessment (>99% as per similar compounds) .
- NMR : ¹H/¹³C NMR (DMSO-d6 or CDCl3) resolves aromatic protons (δ 6.8–8.2 ppm) and aliphatic hydrogens (δ 1.5–4.0 ppm) .
- Mass Spectrometry : ESI-MS confirms molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₆FN₃O·HCl: calc. 298.1) .
Q. Table 2: Key Analytical Data for Structural Confirmation
| Technique | Expected Data for Target Compound | Reference |
|---|---|---|
| ¹H NMR | δ 2.5 (s, 3H, CH3), δ 4.2 (s, 2H, OCH2) | |
| HPLC | Retention time: 6.8 min (C18 column) |
Basic: What are the solubility and stability profiles under experimental conditions?
Methodological Answer:
Hydrochloride salts generally exhibit good aqueous solubility. For analogs:
- Solubility : Test in DMSO (≥50 mg/mL) and PBS (pH 7.4, ~10 mg/mL) .
- Stability : Store at -20°C long-term; avoid repeated freeze-thaw cycles . Degradation under UV light can be assessed via accelerated stability studies (40°C/75% RH for 4 weeks) .
Advanced: How can computational modeling elucidate reaction mechanisms or structure-activity relationships?
Methodological Answer:
- Reaction Mechanisms : Density Functional Theory (DFT) calculates transition states and intermediates. For example, the activation energy for cyclization steps in pyrazolo-pyridine synthesis can be modeled .
- QSAR : Molecular docking (e.g., AutoDock Vina) predicts binding affinity to biological targets (e.g., kinases or GPCRs) using analogs like 4-[(4-methoxyphenyl)sulfonyl]piperidine as templates .
Advanced: What methodologies are recommended for assessing biological activity?
Methodological Answer:
- Enzyme Inhibition : Use fluorescence-based assays (e.g., ATPase activity for kinase targets) .
- Cellular Uptake : Radiolabeling (³H/¹⁴C) or LC-MS quantifies intracellular concentrations .
- Toxicity : MTT assays (IC50) in HEK293 or HepG2 cells; compare with structurally related compounds (e.g., benzisoxazole derivatives) .
Q. Table 3: Example Biological Data for Analogous Compounds
| Compound | Target | IC50 (nM) | Reference |
|---|---|---|---|
| Benzisoxazole-piperidine | Dopamine D2 | 12.5 | |
| Sulfonyl-piperidine | Carbonic Anhydrase | 8.3 |
Advanced: How should researchers resolve contradictions in experimental data (e.g., conflicting solubility or activity results)?
Methodological Answer:
- Statistical Analysis : Apply ANOVA to identify outliers or batch effects .
- Comparative Studies : Replicate experiments using standardized protocols (e.g., USP guidelines for dissolution testing) .
- Meta-Analysis : Cross-reference data from structurally similar compounds (e.g., fluorophenyl-substituted analogs) to identify trends .
Safety and Compliance: What protocols mitigate risks during synthesis and handling?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
